
4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is a complex organic compound that features a quinoline core substituted with a thiophene ring and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Attachment of the Piperidine Moiety: The piperidine group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine, which are known for their antimalarial properties.
Thiophene-containing compounds: Similar to thiophene derivatives used in organic electronics and pharmaceuticals.
Piperidine derivatives: Similar to compounds used in the treatment of neurological disorders.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and therapeutic potential not seen in other compounds. Its multi-functional groups allow for diverse chemical modifications, making it a versatile compound for drug development and other applications.
Propiedades
Fórmula molecular |
C19H20N2O2S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-(piperidin-3-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C19H20N2O2S/c22-19-17(16-8-4-10-24-16)18(14-6-1-2-7-15(14)21-19)23-12-13-5-3-9-20-11-13/h1-2,4,6-8,10,13,20H,3,5,9,11-12H2,(H,21,22) |
Clave InChI |
KNKLEAGXBKOZRI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)COC2=C(C(=O)NC3=CC=CC=C32)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



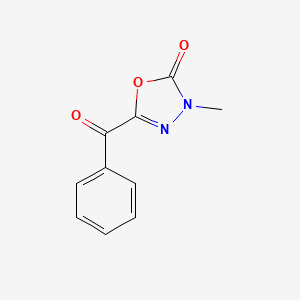
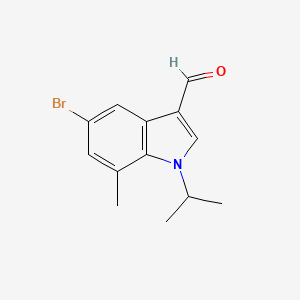
![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)

![4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13873232.png)

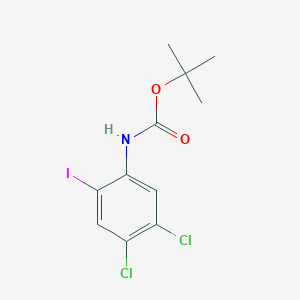
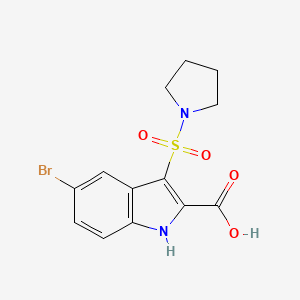
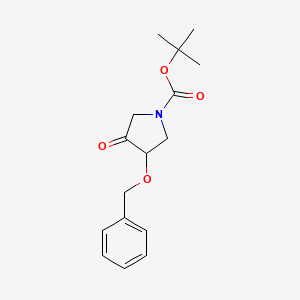
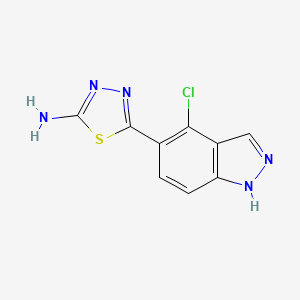

![N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13873273.png)

